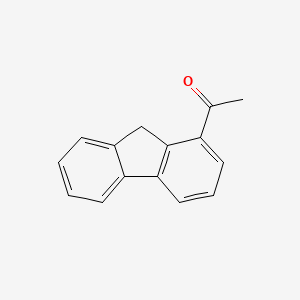

Acetylfluorene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-(9H-fluoren-1-yl)ethanone |

InChI |

InChI=1S/C15H12O/c1-10(16)12-7-4-8-14-13-6-3-2-5-11(13)9-15(12)14/h2-8H,9H2,1H3 |

InChI Key |

IISCTCINLRAMDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Acetylfluorene

Direct Acetylation of Fluorene (B118485)

Direct acetylation of fluorene typically involves reacting fluorene with an acetylating agent in the presence of a Lewis acid catalyst. This process can lead to the formation of different acetylated isomers depending on the reaction conditions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental method for introducing an acetyl group onto the aromatic ring of fluorene. This reaction utilizes an acyl halide or carboxylic anhydride (B1165640) as the acylating agent and a Lewis acid as the catalyst.

Lewis acid catalysts, particularly aluminum chloride (AlCl₃), play a crucial role in facilitating the Friedel-Crafts acetylation of fluorene nih.govchem960.com. The catalyst activates the acetylating agent, generating a highly electrophilic species, typically an acylium ion, which then attacks the electron-rich fluorene ring. The strength and amount of the Lewis acid catalyst significantly influence the reaction rate and the distribution of products nih.govchem960.com. Stoichiometric amounts of AlCl₃ are often required because the formed ketone product can complex with the Lewis acid, effectively removing the catalyst from the reaction mixture.

The choice of solvent and specific reaction conditions, such as temperature and reaction time, are critical factors determining the regioselectivity and yield of the acetylation of fluorene chem960.com. Studies have investigated the effect of various solvents, including carbon disulfide, nitrobenzene, chlorobenzene, dichloroethane (DCE), and nitromethane (B149229) nih.govchem960.com.

In some solvents, such as carbon disulfide, the reaction can lead to a mixture of mono- and diacetylated products nih.gov. Using carbon disulfide with acetyl chloride and aluminum chloride at reflux temperature has been shown to yield 2,7-diacetyl-9H-fluorene predominantly, often in high yields (>97%) when an excess of reagents is used nih.gov. However, carbon disulfide is highly flammable and its vapor can ignite.

Nitrobenzene has also been employed as a solvent, although its removal can be time-consuming. Chlorobenzene and dichloroethane have been reported as suitable organic solvents for the acylation of fluorene with acetic anhydride in the presence of aluminum chloride chem960.com. Acetylation in dichloroethane has shown promising results in terms of reactivity chem960.com.

The polarity of the solvent can influence the distribution of monoacetylated isomers. In chloroalkanes and nitromethane, monoacetylation of 9H-fluorene using acetyl chloride and aluminum chloride yields mixtures of 2-acetylfluorene (B1664035) and 4-acetylfluorene, with the 2-acetyl isomer typically dominating nih.gov.

The reaction temperature can also impact the conversion rate. Studies in dichloroethane showed that increasing the temperature from 0-45°C to 83°C significantly increased reactivity without substantially affecting selectivity.

The following table illustrates the effect of solvent on the conversion and selectivity of Friedel-Crafts acetylation of fluorene:

| Solvent | Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Major Monoacetyl Isomer | Minor Monoacetyl Isomer | Diacetyl Isomer Yield (%) | Notes | Source |

|---|---|---|---|---|---|---|---|---|---|

| Carbon Disulfide | Acetyl Chloride | AlCl₃ | Reflux | - | - | - | >97% (2,7-diacetyl) | Excess reagents used | nih.gov |

| Carbon Disulfide | Acetic Anhydride | AlCl₃ | - | - | 2-Acetylfluorene | 4-Acetylfluorene | 5-11% (2,7-diacetyl) | Mixture of mono- and diacetylated | nih.gov |

| Nitrobenzene | Acetic Anhydride | AlCl₃ | - | - | 2-Acetylfluorene | - | Significant 2,7-diacetyl formation | Solvent removal is time-consuming | |

| Chlorobenzene | Acetic Anhydride | AlCl₃ | 18-20, then 40-50 | - | 2-Acetylfluorene | - | - | Yield up to 74% of 2-acetylfluorene | |

| Dichloroethane | Acetyl Chloride | AlCl₃ | 25 | 3 | 2-Acetylfluorene | 4-Acetylfluorene | - | 2-acetyl dominates | nih.govchem960.com |

| Nitromethane | Acetyl Chloride | AlCl₃ | - | - | 2-Acetylfluorene | 4-Acetylfluorene | Monoacetyl derivatives only | 2-acetyl dominates | nih.gov |

The Friedel-Crafts acetylation of fluorene can yield mono- or diacetylated products, with the substitution typically occurring at the 2, 4, or 7 positions chem960.com. The most common monoacetylated product is 2-acetylfluorene nih.gov. The 4-acetylfluorene isomer is also formed, though often as a minor product in many conditions nih.govchem960.com. Diacetylation frequently leads to the formation of 2,7-diacetylfluorene (B104584) nih.gov.

The regioselectivity is influenced by both electronic and steric factors. The 2 and 7 positions of fluorene are generally more reactive towards electrophilic attack. However, reaction conditions can be tuned to favor specific isomers. For instance, using an excess of acetylating agent and aluminum chloride in solvents like carbon disulfide or dichloroethane at reflux temperatures favors the formation of 2,7-diacetylfluorene nih.gov. Conversely, controlling the stoichiometry and reaction time can help in isolating monoacetylated products nih.gov.

Crude 2-acetylfluorene obtained from acetylation can be purified by recrystallization from solvents like ethanol. The purity of the starting fluorene can impact the ease of purification of the acetylated product.

Oxidation of Fluorene Derivatives

While Friedel-Crafts acetylation is the primary method discussed for synthesizing acetylfluorene isomers, some literature mentions the possibility of obtaining acetylfluorene derivatives through the oxidation of other fluorene compounds. For example, 3-acetylfluorene can potentially be synthesized by oxidizing fluorene derivatives like 9H-fluoren-3-ol using oxidizing agents such as chromic acid. Additionally, 2-acetylfluorene has been mentioned in the context of being oxidized to fluorenone-2-carboxylic acid using sodium dichromate. However, these instances typically describe the oxidation of a fluorene derivative to an acetylfluorene or the oxidation of acetylfluorene, rather than the direct synthesis of acetylfluorene from fluorene via oxidation of the fluorene itself.

Alternative Synthetic Routes

Acetylfluorene: Synthesis and Reactivity

Acetylfluorene, an organic compound featuring an acetyl group attached to a fluorene core, is a subject of interest in organic chemistry due to its diverse synthetic routes and chemical transformations. The compound's structure, consisting of a fused three-ring system and a carbonyl group, contributes to its unique reactivity. smolecule.com

The synthesis of acetylfluorene and its derivatives can be achieved through various methods, including traditional acylation reactions and modern metal-catalyzed coupling techniques.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been explored for the synthesis of acetylfluorene derivatives and related compounds. These methods offer versatile routes for forming carbon-carbon bonds. For instance, Suzuki coupling has been utilized in the synthesis of 2,2′-bifluorene derivatives, starting from bromo-fluorene and employing palladium catalysis. mdpi.com While direct examples of synthesizing acetylfluorene itself via these methods were not prominently found, the literature indicates their application in constructing fluorene-containing molecules, suggesting potential for acetylfluorene synthesis or functionalization. smolecule.commdpi.comresearchgate.netthieme-connect.de

Microwave-Assisted Synthesis Optimization for Enhanced Efficiency

Research into enhancing the efficiency of organic synthesis often involves the use of microwave irradiation. While specific detailed research findings on microwave-assisted synthesis optimization solely for acetylfluorene were not extensively detailed in the search results, microwave technology is a known method for accelerating various organic reactions, including coupling reactions and nucleophilic additions, which are relevant to fluorene chemistry. This suggests that microwave irradiation could potentially be applied to optimize reported synthetic routes to acetylfluorene or its derivatives, offering benefits such as reduced reaction times and improved yields, a common outcome in microwave-assisted organic synthesis.

Reactivity and Transformation Mechanisms of Acetylfluorene

The presence of the carbonyl group in acetylfluorene dictates a significant portion of its chemical reactivity, particularly towards nucleophilic species and reducing agents.

Nucleophilic Addition Reactions at the Carbonyl Center

Acetylfluorene, as a ketone, is susceptible to nucleophilic addition reactions at its carbonyl carbon. libretexts.orgsavemyexams.com This is a characteristic reaction of aldehydes and ketones, where a nucleophile attacks the electrophilic carbon atom of the polarized carbonyl group. libretexts.orgsavemyexams.comlibretexts.org This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral intermediate, typically an alkoxide. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org The reactivity of carbonyl compounds towards nucleophilic addition is influenced by steric and electronic factors; aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org While general principles of nucleophilic addition to carbonyls apply to acetylfluorene, specific detailed research findings focusing exclusively on the nucleophilic addition reactions of acetylfluorene were not extensively provided in the search results. However, related studies on fluorene derivatives indicate that carbonyl groups in such structures can undergo these additions. smolecule.comotago.ac.nzresearchgate.net

Reduction Pathways (e.g., Clemmensen Reduction Mechanisms)

Acetylfluorene can undergo reduction, notably through methods like the Clemmensen reduction, which transforms the carbonyl group into a methylene (B1212753) group. acs.orgwikipedia.orglibretexts.org The Clemmensen reduction typically utilizes zinc amalgam and concentrated hydrochloric acid. wikipedia.orglibretexts.orglibretexts.orgbyjus.com

The mechanism of the Clemmensen reduction, despite being a long-established reaction, is not fully elucidated and remains a subject of study. wikipedia.orglibretexts.orglibretexts.orgbyjus.comsapub.org Two principal mechanistic proposals have been discussed: the carbanionic mechanism and the carbenoid mechanism. byjus.comsapub.org Recent perspectives suggest a complete mechanism that incorporates elements of both theories, involving the formation of both carbanionic and carbenoid species as intermediates. sapub.orgsapub.org Some studies propose the involvement of organozinc intermediates, which may include zinc carbenoids, either as distinct entities or as organic fragments bound to the zinc metal surface. wikipedia.orglibretexts.orgbyjus.com Evidence supporting the formation of intermediate carbonium ions in the Clemmensen reduction of certain substrates has also been presented. sapub.orgsapub.orgresearchgate.net

The Clemmensen reduction of 2-acetylfluorene has been reported to yield 2-ethylfluorene as the primary reduction product. acs.org However, reinvestigation of this reaction has shown that it can also lead to the formation of other products, including 2,3-di(2-fluorenyl)butane and its homologues. acs.orgsapub.orggoogle.comacs.org This indicates that the reaction pathway is not always a simple deoxygenation to the corresponding alkane and can involve more complex dimerization or coupling processes, particularly with aryl-alkyl ketones like acetylfluorene. wikipedia.orgsapub.org The formation of these homologues suggests competing reaction pathways that go beyond the direct reduction of the carbonyl to a methylene group. acs.orgsapub.org

Reactivity and Transformation Mechanisms of Acetylfluorene

Condensation Reactions with Nitrogenous Compounds (e.g., Hydrazone Formation, Schiff Bases)

Acetylfluorene undergoes characteristic condensation reactions with nitrogenous compounds, leading to the formation of hydrazones and Schiff bases (azomethines). These reactions typically involve the carbonyl group of the acetyl moiety.

One notable reaction is the formation of hydrazones upon reaction with hydrazines. For instance, 9-acetylfluorene reacts with phenylhydrazine (B124118) to form a phenylhydrazone, although this product is reported to be rather unstable. uni.lu The reaction of both 9-acetylfluorene and 9-benzoylfluorene with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding 2,4-dinitrophenylhydrazones. uni.lu The formation of 2,4-dinitrophenylhydrazones is a common method for the characterization of ketones and aldehydes due to the crystalline nature and defined melting points of the products.

Furthermore, 2-acetylfluorene has been utilized in the synthesis of Schiff bases through condensation with amino acids. Studies have reported the preparation of azomethines by the reaction of 2-acetylfluorene with amino acids such as glycine, alanine, valine, leucine, isoleucine, and tryptophan. fishersci.senih.gov These condensations are typically carried out in a solvent like methanol. fishersci.senih.gov The synthesized Schiff base ligands containing the 2-acetylfluorene moiety have been explored for their coordination chemistry with metal ions. fishersci.senih.gov

The condensation of the p-nitrophenylhydrazone of 2-acetylfluorene in polyphosphoric acid has been shown to result in the formation of indenoindazoles. wikipedia.org This reaction demonstrates a more complex transformation involving cyclization subsequent to hydrazone formation. Interestingly, in the case of 2-acetylfluorene, this reaction yielded two isomeric indenoindazoles, attributed to the subtle differences in the double-bond character of the fluorene hydrocarbon allowing for ring closure in two possible directions. wikipedia.org

Another application involving hydrazone formation is the synthesis of substituted pyrazolines. 2-Acetylfluorene-based chalcones have been reported to react with phenylhydrazine, 4-substituted phenylhydrazines (such as 4-chloro and 4-nitro derivatives), and 2,4-dinitrophenylhydrazine to form substituted pyrazolines. nih.gov

Data on some synthesized hydrazone derivatives:

| Reactant with Acetylfluorene | Product Type | Melting Point (°C) | Reference |

| Phenylhydrazine (with 9-acetylfluorene) | Phenylhydrazone | 140-142 (decomp) | uni.lu |

| 2,4-Dinitrophenylhydrazine (with 9-acetylfluorene) | 2,4-Dinitrophenylhydrazone | 202-203 | uni.lu |

Enolization Phenomena in Reaction Mechanisms

Enolization, the tautomerization of a carbonyl compound to its corresponding enol form, plays a significant role in the reaction mechanisms of ketones and aldehydes, particularly in reactions occurring at the alpha-carbon position. For acetylfluorene, enolization can potentially occur at two main sites: the alpha-carbon of the acetyl group and the 9-position of the fluorene ring.

The alpha-carbon of the acetyl group (the carbon directly attached to the carbonyl) can undergo deprotonation to form an enolate or tautomerize to an enol under appropriate conditions (acidic or basic catalysis). This is a fundamental concept in the reactivity of carbonyl compounds, enabling reactions such as alkylation, halogenation, and condensation reactions. The mechanism typically involves the removal of an alpha-hydrogen, formation of a carbon-carbon double bond, and protonation of the carbonyl oxygen (in acidic conditions) or formation of a resonance-stabilized enolate anion (in basic conditions). nih.gov

The 9-position of the fluorene ring is also known to be an acidic site due to the resonance stabilization of the resulting carbanion by the aromatic rings. While 9-acetylfluorene has the acetyl group, the 9-position of the fluorene moiety itself can undergo enolization or deprotonation, leading to reactivity at this site. Research on 9-benzoylfluorene indicates facile enolization at the 9-position, which is relevant to its reactions with nucleophiles like phenylhydrazine. uni.lu This facile enolization of 9-benzoylfluorene was contrasted with the behavior of benzhydryl phenyl ketone, which does not enolize under similar conditions. uni.lu This suggests that the fluorene system facilitates enolization at the 9-position.

The stability of the conjugate acid of 2-acetylfluorene has been discussed in the context of its acid-base behavior, which is related to its enolization properties. epa.gov The enolization of carbonyl compounds is often the rate-limiting step in certain reactions, and the acidity of the alpha-hydrogens and the stability of the resulting enol or enolate are key factors influencing the reaction pathway and rate. nih.gov

Derivatization Strategies and Novel Compound Synthesis Utilizing Acetylfluorene As a Precursor

Synthesis of Chalcone and Pyrazoline Derivatives from Acetylfluorene

The synthesis of chalcone and pyrazoline derivatives from acetylfluorene is a well-established method for creating new heterocyclic compounds. Chalcones are synthesized from 2-acetylfluorene (B1664035) and subsequently used as precursors for pyrazoline synthesis. researchgate.netresearchgate.net

The general synthetic route involves the Claisen-Schmidt condensation of 2-acetylfluorene with various aromatic aldehydes to yield chalcones. researchgate.netelifesciences.orgnih.gov These chalcone intermediates are then reacted with hydrazine derivatives, such as phenylhydrazine (B124118), 4-substituted phenylhydrazines (e.g., 4-chloro and 4-nitro), and 2,4-dinitrophenylhydrazine (B122626), to form substituted pyrazolines. researchgate.net The reaction is typically carried out by refluxing the chalcone with the hydrazine derivative in a suitable solvent like ethanol, often with the addition of glacial acetic acid. researchgate.net

A variety of pyrazoline derivatives have been synthesized using this method, including N-1-acetyl-4,5-dihydropyrazoline and N-1-propionyl-4,5-dihydropyrazoline compounds. elifesciences.orgnih.gov The yields for these reactions are reported to be in the range of 50.8% to 82.4% for acetyl-pyrazolines and 4.9% to 79.7% for propionyl-pyrazolines. elifesciences.orgnih.gov

Table 1: Examples of Pyrazoline Derivatives Synthesized from Acetylfluorene-based Chalcones

| Chalcone Precursor | Reagent | Resulting Pyrazoline Derivative | Reference |

| Thiophene-fluorenyl derivative | Phenylhydrazine | Substituted pyrazoline (CP01) | researchgate.net |

| Thiophene-fluorenyl derivative | 4-Chlorophenylhydrazine | Substituted pyrazoline (CP02) | researchgate.net |

| Thiophene-fluorenyl derivative | 4-Nitrophenylhydrazine | Substituted pyrazoline (CP03) | researchgate.net |

| Thiophene-fluorenyl derivative | 2,4-Dinitrophenylhydrazine | Substituted pyrazoline (CP04) | researchgate.net |

Formation of Thiazole-Schiff Base Derivatives via Multi-Step Reaction Methodologies

A series of fluorene-containing substituted thiazole-Schiff base derivatives have been synthesized through a multi-step reaction process. rsc.orgrsc.orgresearchgate.net This methodology involves the initial formation of a thiosemicarbazone followed by a cyclization reaction.

The first step in the synthesis of thiazole-Schiff base derivatives from acetylfluorene involves the reaction of the acetyl group with thiosemicarbazide. This condensation reaction forms a thiosemicarbazone intermediate. This type of reaction is a common method for preparing thiosemicarbazones from ketones and aldehydes. researchgate.net

The thiosemicarbazone intermediate derived from acetylfluorene is then subjected to a cyclization reaction with various α-haloketones. researchgate.net This step leads to the formation of the thiazole ring. The reaction of thiosemicarbazones with α-haloketones is a known method for the synthesis of substituted 1,3-thiazole derivatives. yu.edu.jo This Hantzsch thiazole synthesis is a crucial route for obtaining thiazole-containing compounds. researchgate.net The process results in a series of novel thiazole-Schiff base derivatives containing a fluorene (B118485) moiety. rsc.orgrsc.org

Incorporation into Polymer Systems and Advanced Materials Research

Acetylfluorene is a valuable building block for the synthesis of advanced polymer systems, particularly polyarylates. This is achieved through the synthesis of bisphenol intermediates which are then polymerized.

A key bisphenol intermediate, 1,1-bis[(4-hydroxyphenyl)-1-(9H-fluoren-2-yl)]ethane (BHPFE), is synthesized from commercially available 2-acetylfluorene and phenol. epa.govresearchgate.net This reaction creates a monomer that contains a pendent fluorene unit, which can then be used for the synthesis of polyarylates.

The synthesized BHPFE is utilized in the production of new polyarylates through a phase-transfer catalyzed interfacial polycondensation technique. epa.govresearchgate.net This method involves the reaction of the bisphenol with different benzenedicarbonyl chlorides, such as isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). epa.govresearchgate.net Interfacial polycondensation is a common method for synthesizing polyarylates from bisphenols. rsc.orgcapes.gov.brscilit.com

The resulting polyarylates containing the fluorene unit exhibit high solubility in various organic solvents and can be cast into transparent films. epa.govresearchgate.net These polymers also demonstrate good thermal stability, with glass transition temperatures (Tg) ranging from 123-151°C and 10% weight loss temperatures (T10) between 399°-447°C. epa.govresearchgate.net The number average molecular weights (Mn) of these polyarylates are in the range of 59,516-79,371 g/mol . epa.govresearchgate.net

Table 2: Properties of Polyarylates Derived from Acetylfluorene-based Bisphenol

| Property | Value Range | Reference |

| Inherent Viscosity | 0.11-0.71 dL/g | epa.govresearchgate.net |

| Number Average Molecular Weight (Mn) | 59,516-79,371 g/mol | epa.govresearchgate.net |

| Glass Transition Temperature (Tg) | 123-151 °C | epa.govresearchgate.net |

| 10% Weight Loss Temperature (T10) | 399-447 °C | epa.govresearchgate.net |

| Tensile Strength | 3.35-5.36 MPa | epa.gov |

| Optical Transparency Cutoff | 309-326 nm | epa.gov |

Synthesis of Indeno[1,2-b]pyridine Derivatives (Azafluorenones)

Indeno[1,2-b]pyridines, also known as azafluorenones, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Acetylfluorene serves as a key precursor in versatile synthetic strategies for accessing this scaffold.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates. A notable MCR for the synthesis of indeno[1,2-b]pyridine derivatives utilizes 2-acetylfluorene as a key building block. Research has demonstrated a one-pot synthesis involving the reaction of an aldehyde, 1,3-indandione, ammonium acetate, and 2-acetylfluorene. This convergence strategy allows for the rapid assembly of the azafluorenone core structure from readily available starting materials.

The reaction proceeds through a cascade of events, likely initiated by the formation of an enamine from 2-acetylfluorene and ammonium acetate, followed by a series of condensation and cyclization steps to yield the final polycyclic aromatic product.

Organocatalyst Application in Derivatization

The efficiency of the aforementioned multi-component synthesis of azafluorenones from 2-acetylfluorene can be significantly enhanced through the use of organocatalysts. L-proline, a naturally occurring amino acid, has been identified as an effective catalyst for this transformation. In a reported procedure, a catalytic amount of L-proline (e.g., 15 mol%) promotes the reaction of 1,3-indandione, various aldehydes, 2-acetylfluorene, and ammonium acetate at room temperature. The use of an organocatalyst like L-proline presents several advantages, including mild reaction conditions, environmental friendliness, and high efficiency, making it a valuable tool in the derivatization of acetylfluorene.

Fluorene-Based Derivatives for Organic Electronic Applications

The fluorene core is a privileged structure in the field of organic electronics due to its rigid, planar geometry and high photoluminescence quantum yield. Acetylfluorene provides a versatile synthetic handle for the elaboration of the fluorene scaffold into materials tailored for various electronic devices.

Dyes for Dye-Sensitized Solar Cells (DSSC) Research

Fluorene derivatives are widely used in the design of organic dyes for DSSCs, typically within a donor-π-acceptor (D-π-A) architecture. The acetyl group in 2-acetylfluorene is a valuable functional group for constructing such dyes. Its activated methylene (B1212753) protons can undergo Knoevenagel condensation with a variety of electron-donating aldehydes to form a π-conjugated bridge linked to a donor group.

Furthermore, the carbonyl group itself can react with active methylene compounds, such as malononitrile or cyanoacetic acid, which are common electron-accepting and anchoring groups in DSSC dyes. This reaction extends the conjugation and provides the necessary functionality for grafting the dye onto the semiconductor surface (e.g., TiO2). This strategy allows for the modular synthesis of a wide range of fluorene-based dyes where the electronic properties can be fine-tuned by varying the donor and acceptor moieties attached to the acetylfluorene core.

| Dye Component | Role | Example Precursor for Reaction with Acetylfluorene |

| Donor (D) | Electron-donating unit | Aryl aldehydes (e.g., 4-(diphenylamino)benzaldehyde) |

| π-Bridge (π) | Conjugated spacer | Formed via Knoevenagel condensation |

| Acceptor (A) | Electron-accepting & anchoring unit | Malononitrile, Cyanoacetic acid |

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Efficient Hole Transport Materials (HTMs) are critical for the performance and stability of perovskite solar cells (PSCs). Fluorene-based compounds are excellent candidates for HTMs due to their high hole mobility and suitable energy levels. While many syntheses start from 2,7-dihalofluorenes, 2-acetylfluorene can be a viable precursor for fluorene-based HTMs.

The synthesis of high-performance HTMs often involves the introduction of electron-donating triarylamine units at the 2- and 7-positions of the fluorene core. The acetyl group of 2-acetylfluorene can be converted into other functional groups to facilitate this. For instance, it can be transformed into an amino group through the Willgerodt-Kindler reaction, which can then be arylated to install the desired triarylamine moieties. Alternatively, the acetyl group can be converted to a halide, providing a site for cross-coupling reactions to build the complex structures required for effective hole transport. These synthetic transformations enable the conversion of acetylfluorene into sophisticated, non-spiro, amorphous HTMs that contribute to high power conversion efficiencies in PSCs.

Components for Organic Light-Emitting Diodes (OLEDs) Research

The high fluorescence efficiency and thermal stability of the fluorene scaffold make it a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), particularly for blue emitters. The acetyl group in 2-acetylfluorene offers a reactive site for derivatization to produce novel OLED materials.

Synthetic strategies can modify the acetyl group to introduce functionalities that enhance charge transport, tune the emission color, or improve device lifetime. For example, the acetyl group can be used as a starting point to attach hole-transporting units, such as carbazole or triarylamine derivatives, or to introduce cross-linkable moieties like vinyl groups. Cross-linkable HTMs based on a fluorene core have been shown to improve the efficiency and stability of solution-processed phosphorescent OLEDs (PHOLEDs). The ability to transform the acetyl group allows for the creation of a diverse library of fluorene-based emitters and host materials, advancing the performance of OLEDs for display and lighting applications.

| Property | Relevance to OLEDs | Synthetic Modification from Acetylfluorene |

| High Triplet Energy | Confinement of excitons in phosphorescent emitters | Maintained by the fluorene core |

| Charge Carrier Mobility | Efficient charge injection and transport | Attachment of triarylamine or carbazole units |

| Solution Processability | Low-cost device fabrication | Introduction of solubilizing alkyl chains |

| Thermal Stability | Device longevity | Inherent to the rigid fluorene scaffold |

Luminescent and Electrochromic Material Development

The rigid, planar structure and high thermal stability of the fluorene core, the parent structure of acetylfluorene, make it an exceptional building block for advanced functional materials. By modifying the acetylfluorene molecule, researchers have developed a wide array of derivatives that serve as precursors for sophisticated luminescent and electrochromic polymers. These materials are at the forefront of innovations in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and smart window technologies. The primary strategy involves copolymerization, where fluorene derivatives are combined with other aromatic units to fine-tune the electronic and optical properties of the resulting polymer. A prevalent design is the donor-acceptor (D-A) architecture, which facilitates intramolecular charge transfer (ICT), a key mechanism for controlling the material's color and efficiency. mdpi.comacs.org

Luminescent Materials from Acetylfluorene Derivatives

Derivatives of acetylfluorene are instrumental in creating polymers for light-emitting applications. The fluorene unit typically serves as an electron-donating segment in D-A copolymers, which are synthesized to emit light across the visible spectrum. nih.gov The color of the emitted light can be precisely controlled by pairing the fluorene donor with various electron-accepting units. mdpi.com

Research Findings:

Red Emission: A series of soluble conjugated copolymers derived from 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) were synthesized via a palladium-catalyzed Suzuki coupling reaction. 20.210.105 In these copolymers, the DBT unit acts as an exciton trap, leading to efficient energy transfer from the fluorene segment. This results in saturated red light emission, with emission peaks shifting from 628 nm to 674 nm as the DBT content increases. 20.210.105 Devices fabricated with a copolymer containing 15% DBT achieved a notable external quantum efficiency of 1.4%. 20.210.105

Blue Emission: Researchers have synthesized donor-acceptor copolymers combining fluorene sequences as the donor with electron-accepting azine units like 1,2,4,5-tetrazine and 1,3,5-triazine. These polymers were found to be efficient blue light emitters, with intense photoluminescence peaks around 421-437 nm in solution and 422-451 nm in the solid film state. The fluorescence quantum efficiencies for these materials were high, reaching up to 0.97.

Multifunctional Properties: Certain benzothiadiazole derivatives featuring a fluorene linker have been shown to exhibit high fluorescence quantum yields both in solution and in the solid state. rsc.org These materials are promising as emissive dopants in multilayer solution-processed OLEDs and can also undergo electrochemical polymerization to form stable electrochromic layers. rsc.org

Below is a data table summarizing the properties of selected luminescent polymers derived from fluorene.

| Polymer System | Emission Color | Peak Emission (nm) | External Quantum Efficiency (%) | Synthesis Method |

| Poly(9,9-dioctylfluorene--alt-4,7-di-2-thienyl-2,1,3-benzothiadiazole) (PFO-DBT) | Red | 628 - 674 | 1.4 | Suzuki Coupling |

| Fluorene-Tetrazine Copolymer (PF-tetrAz) | Blue | 437 (solution) | 0.63 (quantum yield) | Combination Polymer |

| Fluorene-Triazine Copolymer (PF-triAz) | Blue | 421 (solution) | 0.97 (quantum yield) | Combination Polymer |

| Thiophene-Fluorene-Benzothiadiazole (Th-FBTD) | Green-Yellow | 530 (solution) | High (unspecified) | Electrochemical |

Electrochromic Materials from Acetylfluorene Derivatives

Electrochromic materials can reversibly change their color upon the application of an electrical voltage. This property makes them ideal for applications such as smart windows, glare-proof mirrors, and non-emissive displays. scispace.com Acetylfluorene derivatives are used to synthesize conjugated polymers that exhibit stable and efficient electrochromic behavior. researchgate.net The fluorene unit provides electrochemical stability and good charge mobility to the polymer backbone. rsc.org

Research Findings:

Multi-Color Switching: Triphenylamine-based monomers with a fluorene core have been electrochemically polymerized to create films that exhibit stable, reversible, multi-color electrochromic changes. researchgate.net These polymers demonstrated high optical contrast (up to 71%) and excellent stability over hundreds of cycles. researchgate.net

High Coloration Efficiency: A soluble polymer based on a fluorenone (an oxidized derivative of fluorene) acceptor and a propylenedioxythiophene (ProDOT) donor was synthesized. This material displayed a color change from orange in its neutral state to dark blue upon oxidation, with a high coloration efficiency of 422 cm²/C. It also exhibited fluorescent properties, emitting orange light in a THF solution.

Dual Functionality: Some materials possess both electrochromic and electroluminescent properties. rsc.org For instance, polymers based on benzothiadiazole and fluorene have been utilized in dual-function devices. rsc.org Furthermore, some triphenylamine-fluorene polymers can have their color and fluorescent state simultaneously switched by an applied potential, making them candidates for combined electrochemical fluorescence and electrochromic applications. researchgate.net

The table below details the performance of representative electrochromic polymers incorporating fluorene units.

| Polymer System | Color (Neutral) | Color (Oxidized) | Optical Contrast (%) | Coloration Efficiency (cm²/C) | Switching Time (s) |

| Poly-[TPAFLA] (Triphenylamine-Fluorene) | Colorless | Green/Blue | 71 | 227 | Fast (unspecified) |

| Poly-[TPAFLS] (Triphenylamine-Fluorene) | Colorless | Green/Blue | 65 | 205 | Fast (unspecified) |

| Poly(2,7-bis-(ProDOT)-fluoren-9-one) (PPFP) | Orange | Dark Blue | High (unspecified) | 422 | Not specified |

| Copolymer of 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene | Blue | Lilac | 24 | 170 | 1.0 |

| Poly(Th-FBTD) (Thiophene-Fluorene-Benzothiadiazole) | Yellow | Blue-Gray | ~35 | 134 | Not specified |

Spectroscopic and Computational Characterization in Acetylfluorene Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in the analysis of acetylfluorene. They allow for the non-destructive investigation of molecular structure and properties by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like acetylfluorene. shimadzu.comvscht.cz By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom. shimadzu.comresearchgate.net

In ¹H NMR spectroscopy of 2-acetylfluorene (B1664035), the protons on the fluorene (B118485) ring system and the acetyl group exhibit distinct chemical shifts, typically measured in parts per million (ppm) relative to a standard. The aromatic protons resonate in the downfield region, a characteristic feature of protons attached to a benzene ring. researchgate.net The methyl protons of the acetyl group appear further upfield.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in acetylfluorene gives a distinct signal, with the carbonyl carbon of the acetyl group being particularly deshielded and appearing at a high chemical shift value. 20.210.105

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic H | 8.057 |

| Aromatic H | 7.929 | |

| Aromatic H | 7.766 | |

| Aromatic H | 7.734 | |

| Aromatic H | 7.516 | |

| Aromatic H | 7.365 | |

| Aromatic H | 7.337 | |

| CH₂ (fluorene ring) | 3.838 | |

| CH₃ (acetyl group) | 2.593 | |

| ¹³C | C=O | ~198 |

| Aromatic C | ~120-145 | |

| Aromatic C-H | ~120-130 | |

| CH₂ (fluorene ring) | ~37 | |

| CH₃ (acetyl group) | ~27 |

Infrared (IR) and Fourier Transform Raman (FT-Raman) spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. udel.edu These methods are based on the absorption or scattering of infrared radiation by molecular vibrations.

The IR spectrum of acetylfluorene is characterized by several key absorption bands. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the acetyl group. udel.edu The spectrum also displays bands corresponding to the C-H stretching of the aromatic rings and the aliphatic CH₂ group of the fluorene moiety, as well as C=C stretching vibrations within the aromatic system.

FT-Raman spectroscopy provides complementary information to IR spectroscopy. In the FT-Raman spectrum of fluorene derivatives, characteristic bands for the intrafluorene and interfluorene C-C stretching modes can be observed.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR | 3100-3000 |

| Aliphatic C-H Stretch | IR | 3000-2850 |

| C=O Stretch (Ketone) | IR | ~1680 |

| Aromatic C=C Stretch | IR/Raman | 1600-1450 |

| Intrafluorene C-C Stretch | Raman | 1345-1342 |

| Interfluorene C-C Stretch | Raman | 1276-1271 |

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. thermofisher.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. thermofisher.com The absorption spectrum is typically characterized by the wavelength of maximum absorption (λmax). For fluorene derivatives, the λmax values are influenced by the extent of the conjugated π-system and the nature of any substituents. nist.gov For instance, a phosphorylated fluorene derivative exhibits absorption maxima at 308 nm and 383 nm. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many fluorene-based compounds are known to be fluorescent, emitting light in the blue region of the spectrum. frontiersin.org The photoluminescence properties of these materials are of significant interest for applications in organic light-emitting diodes (OLEDs). frontiersin.org

| Technique | Parameter | Typical Value for Fluorene Derivatives |

|---|---|---|

| UV-Vis Absorption | λmax | ~300-400 nm |

| Fluorescence Emission | Emission Maximum | ~410 nm (Blue emission) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 2-acetylfluorene, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (208.26 g/mol ). The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragments for 2-acetylfluorene include the loss of the acetyl group. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. frontiersin.org

| Ion | m/z (Mass-to-Charge Ratio) | Assignment |

|---|---|---|

| [M]⁺ | 208 | Molecular Ion |

| [M-CH₃]⁺ | 193 | Loss of a methyl group |

| [M-COCH₃]⁺ | 165 | Loss of the acetyl group |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. While not directly applied to the acetylfluorene monomer, GPC is crucial for characterizing polymers that incorporate the acetylfluorene moiety. In GPC, polymer molecules are separated based on their size in solution.

For fluorene-based polymers, GPC is used to determine key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.com These parameters are critical as they influence the physical and electronic properties of the resulting polymeric materials. For example, studies on dendronized polymers derived from fluorene have reported number-average molecular weights in the range of 20,200 to 34,500 with polydispersity indices between 1.36 and 2.97. shimadzu.com

| Parameter | Description | Typical Values for Fluorene-Based Polymers |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | 20,200 - 34,500 g/mol |

| Mw/Mn (Polydispersity Index - PDI) | A measure of the distribution of molecular mass in a given polymer sample. | 1.36 - 2.97 |

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the structural, electronic, and optical properties of molecules like acetylfluorene. These computational approaches allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, often with a high degree of accuracy that complements experimental findings.

DFT calculations can be used to optimize the molecular structure of acetylfluorene, providing precise bond lengths and angles. Furthermore, these calculations can predict the harmonic vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra.

The electronic properties of acetylfluorene, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined using DFT. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule. Time-dependent DFT (TD-DFT) calculations can be employed to simulate UV-Vis absorption spectra, predicting the λmax values for electronic transitions. These theoretical studies provide a deeper understanding of the structure-property relationships in acetylfluorene and can guide the design of new materials with tailored properties.

Molecular Geometry Optimization and Vibrational Frequency Calculations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and vibrational properties of molecules like acetylfluorene. These theoretical calculations provide detailed insights that complement and help interpret experimental spectroscopic data.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For acetylfluorene, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p), to achieve a reliable description of the molecular system.

The 6-311++G(d,p) basis set is a triple-zeta valence basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe the electron density far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron density distribution. This combination has been successfully utilized for the geometry optimization and vibrational analysis of 2-acetylfluorene, providing a robust theoretical framework for understanding its molecular structure. researchgate.netresearchgate.net The process involves calculating the molecule's energy at various atomic arrangements to find the lowest energy conformation, known as the optimized geometry.

Following the optimization of the molecular geometry, vibrational frequency calculations are performed to predict the infrared and Raman spectra. The output of these calculations is a set of vibrational modes and their corresponding frequencies. However, assigning these theoretical modes to specific molecular motions, such as stretching, bending, or torsion, can be complex.

To achieve unambiguous assignments, Total Energy Distribution (TED) analysis is employed. researchgate.net TED provides a quantitative breakdown of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. For 2-acetylfluorene, TED analysis has been instrumental in correctly assigning the fundamental vibrational modes observed in its FTIR and FT-Raman spectra, ensuring the reliability of the theoretical assignments. researchgate.net

The symmetry of a molecule can be classified using point groups, which describe all the symmetry operations that can be performed on a molecule that leave it indistinguishable from its original orientation. wikipedia.org Acetylfluorene is a non-planar molecule that typically possesses a single plane of symmetry bisecting the acetyl group and the fluorene moiety. Due to the presence of this single symmetry element—a plane of reflection (σ)—the molecule belongs to the C_s point group. uni-muenchen.delibretexts.orggernot-katzers-spice-pages.com

The C_s point group has only two symmetry operations: the identity operation (E) and the mirror plane (σ). uni-muenchen.de The vibrational modes and molecular orbitals of a molecule with C_s symmetry are classified under two irreducible representations: A' and A''. jacobs-university.de

A' (symmetric) : Modes or orbitals that are symmetric with respect to the mirror plane.

A'' (antisymmetric) : Modes or orbitals that are antisymmetric (change sign) upon reflection through the mirror plane. uni-muenchen.de

This symmetry classification is fundamental in understanding selection rules in spectroscopy and in simplifying quantum mechanical calculations.

Table 1: Character Table for the C_s Point Group

| E | σ | Linear Functions, Rotations | Quadratic Functions | |

|---|---|---|---|---|

| A' | +1 | +1 | x, y, Rz | x², y², z², xy |

| A'' | +1 | -1 | z, Rx, Ry | yz, xz |

Electronic Structure Analysis

The electronic properties of acetylfluorene are governed by the arrangement of its electrons in various molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides critical information about the molecule's reactivity and optical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between them, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. chemrxiv.org

In acetylfluorene, the fluorene unit acts as an electron donor (D) while the acetyl group functions as an electron acceptor (A). Computational studies show that the HOMO is typically localized on the electron-rich fluorene ring, whereas the LUMO is concentrated on the electron-withdrawing acetyl group. nih.govresearchgate.net This spatial separation of the frontier orbitals is a characteristic feature of molecules exhibiting Intramolecular Charge Transfer (ICT). researchgate.netarxiv.org Upon absorption of light, an electron is promoted from the HOMO to the LUMO, resulting in a transfer of electron density from the fluorene moiety to the acetyl group. nih.gov The HOMO-LUMO energy gap for 2-acetylfluorene has been investigated using time-dependent DFT (TD-DFT) methods, which are essential for correlating calculated electronic transitions with experimental UV-Vis spectra. researchgate.net

Atomic population analysis is a computational method used to determine the distribution of electronic charge among the atoms within a molecule, providing a quantitative measure of partial atomic charges. muni.cz Methods such as Mulliken population analysis are used to calculate these charges from the molecular wavefunction.

For acetylfluorene, this analysis reveals the electronic landscape of the molecule. It quantitatively confirms the electron-withdrawing nature of the acetyl group, showing a significant accumulation of negative charge on the highly electronegative oxygen atom. Correspondingly, the carbonyl carbon atom and the carbon atoms of the fluorene ring exhibit varying degrees of positive charge. This charge distribution is fundamental to understanding the molecule's dipole moment, electrostatic potential, and intermolecular interaction sites. It is important to note that the absolute values of calculated atomic charges can be sensitive to the basis set used in the computation. muni.cz

Theoretical Predictions of Optical and Electronic Properties

The optical and electronic characteristics of a molecule are fundamentally linked to its electronic structure. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) have become standard tools for exploring these properties. researchgate.net These calculations provide insights into how a molecule absorbs light and its behavior regarding electron gain or loss.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited-state properties of molecules. researchgate.net It is particularly effective for determining vertical excitation energies, which correspond to the energy difference between the ground electronic state and an excited state without any change in molecular geometry. These energies are directly related to the wavelengths of light a molecule absorbs.

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. researchgate.netnih.gov Different functionals, such as B3LYP or CAM-B3LYP, can yield varying results, and their performance is often benchmarked against experimental data or higher-level computational methods to ensure reliability. researchgate.netnih.gov The calculations typically yield a series of possible electronic transitions, each with a corresponding excitation energy and an oscillator strength, which indicates the intensity of the absorption. The transition with the highest oscillator strength near the lowest energy is generally associated with the maximum absorption wavelength (λmax).

While the TD-DFT methodology is well-established for fluorene and its derivatives, specific theoretical predictions for the lowest excitation energies and corresponding absorption wavelengths for Acetylfluorene are not available in the provided search results. rsc.orgnih.gov A hypothetical data table for such findings would be structured as follows:

Table 1: Hypothetical TD-DFT Predicted Excitation Energies and Absorption Wavelengths for Acetylfluorene No specific data available in search results.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Wavelength (nm) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule accepts an electron, respectively. These values are crucial for understanding a molecule's redox behavior and its electronic stability.

Density Functional Theory (DFT) is a common method for calculating these properties. nih.govmst.edu Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA can be approximated as the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net More accurate predictions can be obtained by calculating the total energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). mst.eduresearchgate.net These calculations can determine both vertical (at the geometry of the neutral molecule) and adiabatic (where the ion is allowed to relax to its lowest energy geometry) values. researchgate.net

Although computational methods for determining IP and EA are robust, specific calculated values for Acetylfluorene were not found in the search results. researchgate.netscielo.br

Table 2: Theoretical Electronic Properties of Acetylfluorene No specific data available in search results.

| Property | Method | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | e.g., B3LYP/6-31G* | Data not available |

Non-Linear Optical (NLO) Properties Theoretical Investigation

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to high-intensity light. These materials are important for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netnih.gov The NLO response of a molecule is governed by its hyperpolarizability.

Computational chemistry allows for the theoretical investigation of a molecule's NLO properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov DFT and TD-DFT methods are employed to determine these values based on the molecule's optimized geometry. nih.gov A large hyperpolarizability value often indicates a significant NLO response, which is typically found in molecules with charge-transfer characteristics. nih.gov

Theoretical studies have been conducted on various fluorene derivatives to explore their potential as NLO materials. rsc.orgnih.gov However, a specific theoretical investigation detailing the NLO properties of Acetylfluorene is not present in the available search results.

Table 3: Theoretical Non-Linear Optical Properties of Acetylfluorene No specific data available in search results.

| Parameter | Method | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | e.g., TDDFT/B3LYP | Data not available |

| Polarizability (α) | e.g., TDDFT/B3LYP | Data not available |

Mechanistic Studies of Biological Interactions and Pathways

Genotoxicity Mechanism Research

Acetylfluorene, and more specifically its metabolic derivatives, are recognized for their ability to induce genetic damage. epa.gov The research in this area focuses on understanding the precise molecular events that lead to this genotoxicity.

The primary mechanism of DNA damage by acetylfluorene involves the covalent binding of its reactive metabolites to DNA, forming bulky additions known as DNA adducts. youtube.com The parent compound, 2-acetylaminofluorene (B57845) (2-AAF), is not directly reactive with DNA. nih.govwikipedia.org It requires metabolic activation, a process initiated by cytochrome P-450 enzymes, to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). wikipedia.orgoup.com This proximate carcinogen can be further metabolized by sulfation or O-acetylation to form highly reactive electrophilic compounds that readily bind to nucleophilic sites on DNA bases. oup.comnih.gov

The major DNA adducts formed have been extensively characterized. oup.comnih.gov They primarily involve the C8 position of guanine residues. nih.gov Studies have identified three principal adducts:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : An acetylated adduct. nih.gov

3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF) : A less common acetylated adduct. oup.com

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) : A deacetylated adduct, which is also a major product. nih.govnih.gov

These adducts distort the normal structure of the DNA double helix, creating lesions that can interfere with DNA replication and transcription. nih.govnih.gov The formation of these adducts is a direct measure of DNA binding by the reactive intermediates of acetylfluorene. nih.gov For instance, studies in reconstructed human skin models showed that repeated exposure to 2-AAF led to a more than 10-fold increase in DNA adduct levels, indicating that the enzymes responsible for its metabolic activation can be induced in these tissues. nih.gov

Major DNA Adducts of Acetylfluorene

| Adduct Name | Abbreviation | Description | Reference |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | Major acetylated adduct formed at the C8 position of guanine. | oup.comnih.gov |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | Major deacetylated adduct formed at the C8 position of guanine. | nih.govnih.gov |

| 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene | dG-N²-AAF | Minor acetylated adduct formed at the N² position of guanine. | oup.com |

It is important to distinguish between genotoxicity and mutagenicity.

Genotoxicity is a broad term referring to any harmful effect on a cell's genetic material, including DNA damage such as adduct formation, strand breaks, or chromosomal aberrations. chemsafetypro.comeuropa.eu An agent is genotoxic if it damages DNA.

Mutagenicity , a subset of genotoxicity, refers to the induction of permanent, transmissible changes in the DNA sequence (mutations). chemsafetypro.comeuropa.eu

Acetylfluorene is considered both genotoxic and mutagenic. epa.govnih.gov The formation of DNA adducts is the initial genotoxic event. researchgate.net If these adducts are not removed by the cell's DNA repair machinery before replication, they can cause the DNA polymerase to insert an incorrect base opposite the lesion, leading to a permanent mutation in the daughter strand. nih.gov Therefore, the genotoxic damage (the adduct) can lead to a mutagenic outcome (a permanent sequence change). Assays like the comet assay can detect genotoxicity (DNA strand breaks), while other tests, such as the Ames test or HPRT mutation assays, are used to detect mutagenicity. nih.govnih.gov Studies show 2-AAF is primarily a mutagen but also demonstrates clastogenic activity (causing chromosomal damage), highlighting its dual genotoxic and mutagenic nature. nih.gov

Cells have evolved sophisticated DNA repair mechanisms to counteract genotoxic insults. nih.gov The bulky, helix-distorting adducts formed by acetylfluorene are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.govnih.govresearchgate.netwikipedia.org NER is a versatile system that excises a short, single-stranded DNA segment containing the lesion, after which DNA polymerase synthesizes a new, correct strand using the undamaged strand as a template. sigmaaldrich.comwikipedia.org

The NER process can be divided into several key steps:

Damage Recognition : In global genomic NER (GG-NER), the XPC-RAD23B protein complex is a key factor that recognizes the helix distortion caused by the AAF-adduct. nih.gov The efficiency of this recognition is correlated with the degree to which the adduct destabilizes the DNA duplex. nih.gov

DNA Unwinding : Following recognition, the TFIIH complex, which contains the helicases XPB and XPD, is recruited to unwind the DNA around the lesion. sigmaaldrich.com

Dual Incision : Two endonucleases, XPG and the ERCC1-XPF complex, cut the damaged strand on both sides of the lesion, excising an oligonucleotide of about 25-30 bases. wikipedia.org

Repair Synthesis and Ligation : DNA polymerase fills the resulting gap, and DNA ligase seals the final nick to complete the repair. frontiersin.org

Studies have shown that the specific structure of the adduct and the surrounding DNA sequence context can influence the efficiency of NER. nih.gov For example, the dG-C8-AAF adduct is generally a better substrate for NER than the deacetylated dG-C8-AF adduct. nih.gov This difference is attributed to the steric hindrance from the acetyl group in dG-C8-AAF, which weakens the adduct's stabilizing interactions with the DNA, making the distortion easier for the repair machinery to recognize. nih.gov

Nucleotide Excision Repair (NER) of Acetylfluorene Adducts

| Step | Key Proteins/Complexes | Function | Reference |

|---|---|---|---|

| Damage Recognition | XPC-RAD23B, RPA | Identifies the helix-distorting adduct. | nih.gov |

| Verification & Unwinding | TFIIH (containing XPB, XPD helicases) | Unwinds the DNA duplex around the lesion to create a repair bubble. | sigmaaldrich.com |

| Dual Incision | ERCC1-XPF, XPG | Cleaves the damaged DNA strand on both sides of the adduct. | wikipedia.org |

| Excision & Synthesis | DNA Polymerase (δ/ε), PCNA, RFC | Removes the adduct-containing oligonucleotide and synthesizes a new DNA strand. | sigmaaldrich.com |

| Ligation | DNA Ligase | Seals the final nick in the repaired DNA strand. | frontiersin.org |

The cellular response to the genotoxic stress induced by acetylfluorene involves the activation of complex signaling networks designed to coordinate DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis. nih.gov

Aryl Hydrocarbon Receptor (AhR) Signaling: The AhR is a ligand-activated transcription factor that plays a crucial role in sensing xenobiotic chemicals, including aromatic hydrocarbons like acetylfluorene. wikipedia.orgyoutube.com Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to specific DNA sequences called xenobiotic responsive elements (XREs). nih.govnih.gov This activates the transcription of a battery of genes, most notably those encoding phase I and phase II metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1A2). nih.govfrontiersin.org In the context of acetylfluorene, the AhR pathway is directly involved in its bioactivation. By inducing the enzymes that convert 2-AAF into its reactive, DNA-binding metabolites, AhR signaling is a critical initial step in the pathway leading to genotoxicity. oup.com

p53 Signaling: The p53 tumor suppressor protein is a central regulator of the response to DNA damage. When DNA damage, such as the adducts formed by acetylfluorene, is detected, sensor proteins activate kinases like ATM and ATR. These kinases then phosphorylate and stabilize p53, leading to an increase in its cellular concentration. Activated p53 functions as a transcription factor to induce genes that mediate cell cycle arrest (e.g., p21), allowing time for DNA repair. If the damage is irreparable, p53 can induce apoptosis by upregulating pro-apoptotic genes (e.g., Bax, PUMA). nih.gov By halting the cell cycle, the p53 pathway prevents the replication of damaged DNA, which could otherwise lead to the fixation of mutations.

: Carcinogenesis Research using Animal Models

Research utilizing animal models has been fundamental to understanding the carcinogenic mechanisms of acetylfluorene. These models allow for detailed investigation into organ-specific effects, the distinct stages of cancer development, metabolic processes, and the molecular pathways that are altered during tumorigenesis.

Chemically Induced Carcinogenesis Models for Mechanistic Insight

2-Acetylaminofluorene (2-AAF) is a widely utilized model carcinogen in animal studies to investigate the mechanisms of chemical carcinogenesis. nih.gov Its ability to reliably induce tumors in specific organs provides a valuable tool for dissecting the complex processes of cancer development.

Oral administration of 2-acetylaminofluorene has been shown to induce tumors in several different tissue sites in experimental animals like mice and rats. nih.gov The specific organ affected often depends on the species and sex of the animal. In rats of both sexes and in female mice, dietary administration of 2-AAF is known to cause liver cancer (hepatocellular carcinoma) and urinary bladder cancer (transitional-cell carcinoma). nih.govtaylorandfrancis.com In some rat studies, it has also been linked to skin cancer, potentially arising from the auditory canal. nih.gov The compound is also a potent inducer of systemic tumors in various mammals when administered through different routes. nih.gov

This organ-specific effect, or organotropism, is not solely explained by the formation of DNA lesions, suggesting other factors contribute to its tissue specificity. nih.gov The resistance of certain species, like the guinea pig, to the liver-carcinogenic effects of 2-AAF is not due to a lack of the initial metabolic activation step (N-hydroxylation), but rather their ability to further metabolize the resulting compounds into inactive products. nih.gov This highlights the intricate role of metabolic pathways in determining organ susceptibility. The "megamouse" ED01 study, which involved over 24,000 mice, was instrumental in examining the dose-response relationship of 2-AAF-induced tumors in both the bladder and liver, revealing that these tumors arise from unrelated mechanisms. taylorandfrancis.com

Table 1: Organ-Specific Carcinogenesis of 2-Acetylaminofluorene in Animal Models

| Animal Model | Primary Target Organs | Tumor Type |

|---|---|---|

| Rat (Male & Female) | Liver, Urinary Bladder, Ear Duct | Hepatocellular Carcinoma, Transitional-cell Carcinoma, Skin Carcinoma |

The process of chemical carcinogenesis is understood as a multi-stage process involving initiation, promotion, and progression. 2-Acetylaminofluorene serves as a model compound to study these distinct phases. It is considered a complete carcinogen, meaning it possesses both initiating and promoting properties. nih.govresearchgate.net

Initiation: As an initiator, 2-AAF can cause irreversible genetic alterations. nih.gov Studies have shown that 2-AAF and related aromatic amides can act as initiators in experiments where a subsequent promoting agent, like phenobarbital, is administered. nih.govnih.gov The initiating activity is linked to its genotoxic effects, where its metabolites bind to DNA to form adducts. nih.gov

Promotion: The tumor-promoting activity of 2-AAF is less understood than its initiating effects but is thought to be linked to non-genotoxic mechanisms. researchgate.net These include the selective enhancement of cell replication and the sustained suppression of apoptosis (programmed cell death) in initiated cells. researchgate.net Research suggests that 2-AAF's promoting properties may be associated with its effects on mitochondria, which can trigger apoptosis and subsequent regenerative proliferation, creating an environment that favors the growth of initiated cells into preneoplastic foci. researchgate.netnih.gov In initiation-promotion protocols, 2-AAF is often used as a promoting agent following an initial dose of a different carcinogen, such as diethylnitrosamine (DEN). nih.govresearchgate.net This combination accelerates the development of precancerous lesions in the liver. nih.govresearchgate.netresearchgate.net

Progression: The continued administration of 2-AAF contributes to the progression of preneoplastic lesions into malignant tumors. This stage is driven by further genetic and epigenetic alterations. researchgate.net

Studies using markers like glutathione S-transferase-P (GST-P) allow for the visualization and quantification of preneoplastic foci in the liver, demonstrating the promoting effect of 2-AAF in a dose-dependent manner. nih.govwjgnet.com

Role of Metabolic Activation in Chemical Carcinogenesis

The carcinogenicity of 2-acetylaminofluorene is not due to the compound itself but rather to the reactive metabolites formed during its biotransformation in the body. This process, known as metabolic activation, is a critical step in its mechanism of action. nih.govupenn.edu

The initial and rate-limiting step in the activation of 2-AAF is N-hydroxylation, a reaction catalyzed by the cytochrome P-450 enzyme system in the liver. nih.govnih.gov This reaction converts 2-AAF into N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). nih.govupenn.edu N-OH-2-AAF is considered a proximate carcinogen, as it is more carcinogenic than the parent compound. upenn.edu

However, N-OH-2-AAF requires further activation to become an ultimate carcinogen that can react with cellular macromolecules like DNA. upenn.edu This second activation step can occur through several pathways, including:

O-acetylation: Catalyzed by N-acetyltransferases (NATs), this reaction is important for the activation of N-hydroxyarylamines in tissues like the colon. nih.gov

Sulfation: This reaction, involving sulfotransferases, is another key pathway leading to the formation of highly reactive electrophilic metabolites. nih.govnih.gov

Glucuronidation: This is another pathway that can contribute to the activation of N-hydroxy metabolites. nih.gov

These ultimate carcinogenic metabolites are strong electrophiles that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov The formation of these adducts is a key initiating event in the carcinogenic process, leading to mutations if not repaired. nih.gov The specific metabolic pathways and the balance between activation and detoxification reactions can vary between species and tissues, which helps explain the observed differences in organ-specific carcinogenicity. nih.govnih.govnih.gov

Analysis of Transcriptional Alterations and Molecular Pathway Mechanisms in Carcinogenesis

Exposure to 2-acetylaminofluorene induces significant changes in gene expression and disrupts key molecular pathways, contributing to the development of cancer. researchgate.net These alterations can be both genetic and epigenetic in nature. researchgate.netsemanticscholar.org

Studies in rat liver models have revealed that 2-AAF exposure leads to widespread transcriptional changes. For instance, in models where liver cancer is initiated by DEN and promoted by 2-AAF, microarray analysis identified the differential expression of numerous genes, including many identified as hepatic progenitor cell (HPC) markers, suggesting that 2-AAF accelerates carcinogenesis by promoting the expansion of these cells. researchgate.netunipd.it

Key molecular pathways affected by 2-AAF include:

Cell Cycle Control: 2-AAF can induce growth arrest in the G1 phase of the cell cycle. nih.gov This is associated with reduced activity of cyclin-dependent kinase 2 (Cdk2) and decreased assembly of cyclin E-Cdk2 complexes, which are crucial for progression through the G1 phase. nih.govresearchgate.net Paradoxically, while causing growth arrest in normal hepatocytes, this action provides a selective growth advantage to initiated, resistant cells. nih.gov In other contexts, 2-AAF promotion is linked to an increase in the expression of proliferation markers like Cyclin E. nih.govresearchgate.net

Apoptosis: 2-AAF has been shown to decrease the expression of genes involved in apoptosis, such as BAX and the tumor suppressor p53. nih.govresearchgate.net Suppressing programmed cell death allows initiated cells to survive and proliferate.

Epigenetic Regulation: The carcinogenic effects of 2-AAF are also mediated by epigenetic modifications, which alter gene expression without changing the DNA sequence itself. researchgate.netsemanticscholar.org These include changes in global histone lysine methylation patterns and hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their silencing. researchgate.net Furthermore, 2-AAF alters the expression of non-coding RNAs, such as a marked decrease in the long non-coding RNA (lncRNA) RP11-513I15.6 and an increase in microRNAs (miR-1262 and miR-1298), which in turn regulate the expression of genes involved in cell proliferation and apoptosis. nih.govresearchgate.net

The modification of DNA by 2-AAF metabolites can also directly interfere with the process of transcription, causing premature termination of RNA synthesis and leading to the production of shorter RNA chains. nih.gov

Table 2: Key Molecular Alterations Induced by 2-Acetylaminofluorene

| Molecular Target/Pathway | Observed Effect | Consequence in Carcinogenesis |

|---|---|---|

| Cell Cycle Regulators (e.g., Cdk2, Cyclin E) | Inhibition of Cdk2 activity in normal hepatocytes; increased Cyclin E in preneoplastic lesions. nih.govnih.gov | Selective growth of initiated cells; promotion of proliferation. |

| Apoptosis Genes (e.g., BAX, p53) | Decreased mRNA expression. nih.govresearchgate.net | Inhibition of programmed cell death, allowing survival of damaged cells. |

| Tumor Suppressor Genes (e.g., Rassf1a, p16INK4a) | Promoter hypermethylation and histone modification. researchgate.net | Transcriptional silencing, loss of tumor suppression. |

Application of Genetically Engineered Animal Models in Mechanistic Carcinogenesis Research

Genetically engineered animal models (GEMMs) are invaluable tools for studying the complex interactions between genetic susceptibility and environmental exposures like 2-acetylaminofluorene. nih.gov These models, particularly transgenic mice, allow for more rapid and targeted investigations into the mechanisms of carcinogenesis. nih.govcriver.com

Several transgenic mouse models have been employed in 2-AAF research:

Muta™Mouse and Big Blue® (lacI) Mice: These models are designed for in vivo mutagenicity testing. nih.govnih.govnih.gov They carry multiple copies of a bacterial gene (lacZ or lacI) integrated into their genome, which acts as a reporter for mutations. nih.govnih.gov Following exposure to a chemical like 2-AAF, DNA is extracted from a target organ (e.g., the liver), and the reporter gene is analyzed for mutations. nih.govnih.gov Studies using these models have demonstrated the mutagenic response of 2-AAF in the liver, showing a dose-dependent increase in mutation frequency. nih.govnih.gov

rasH2 Mice: This model carries a human c-Ha-ras proto-oncogene, making the mice more susceptible to carcinogens and leading to a more rapid induction of tumors. criver.comcriver.com The 6-month rasH2 bioassay is accepted by regulatory agencies as an alternative to the traditional 2-year mouse carcinogenicity study, allowing for faster evaluation of a chemical's carcinogenic potential. criver.comcriver.com These mice respond to both genotoxic and non-genotoxic carcinogens. criver.com

p53 Heterozygous Knockout Mice: The combination of carcinogen exposure with models that have mutations in key tumor suppressor genes, like p53, provides a powerful approach to study gene-environment interactions. nih.gov

The use of these genetically engineered models allows researchers to control for genetic background while investigating the effects of carcinogens, providing crucial insights into genetic modifiers of cancer susceptibility and the molecular basis of chemical carcinogenesis. nih.govnih.gov

Interactions with Cellular Metabolic Pathways

Acetylfluorene and its metabolites can exert significant influence over the intricate network of cellular metabolic pathways. These interactions are crucial in understanding the compound's biological effects, as they can disrupt energy production, biosynthesis, and the maintenance of cellular homeostasis. The following sections detail the mechanistic studies into how acetylfluorene perturbs these fundamental processes.

Perturbations of Key Cellular Metabolic Pathways

Research has demonstrated that the metabolic derivatives of 2-acetylaminofluorene (AAF), the parent compound of acetylfluorene, are key mediators of metabolic disruption. These metabolites interfere with central energy-producing and biosynthetic pathways, leading to a cascade of cellular dysfunctions.

While direct enzymatic inhibition of glycolytic or citric acid cycle (TCA cycle) enzymes by acetylfluorene has not been extensively documented, the profound effects of its metabolites on mitochondrial respiration suggest a significant indirect impact on these interconnected pathways. The TCA cycle is intrinsically linked to oxidative phosphorylation, as it supplies the reducing equivalents NADH and FADH₂ necessary for the electron transport chain.

The most pronounced metabolic perturbations caused by acetylfluorene derivatives occur within the machinery of oxidative phosphorylation (OXPHOS). The ultimate carcinogen model, N-acetoxy-N-acetyl-2-aminofluorene, has been shown to directly interact with and disturb the process of oxidative phosphorylation nih.gov.